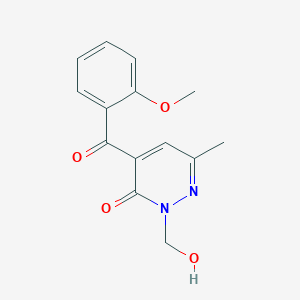
1,1'-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two phenylene groups connected by an oxybis(methylene) bridge, each substituted with chloro and hydroxy groups, and terminated with ethanone groups.
Méthodes De Préparation
The synthesis of 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone typically involves multiple steps. One common method includes the reaction of 3-chloro-2-hydroxybenzaldehyde with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone include:
1,1’-((Oxybis(methylene))bis(3-hydroxy-5,1-phenylene))diethanone: Lacks the chloro substituents, which may affect its reactivity and biological activity.
1,1’-((Oxybis(methylene))bis(3-chloro-2-methoxy-5,1-phenylene))diethanone: The methoxy groups can influence its solubility and chemical reactivity.
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))dimethanone:
The unique combination of chloro, hydroxy, and ethanone groups in 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone contributes to its distinct chemical behavior and wide range of applications.
Propriétés
Formule moléculaire |
C18H16Cl2O5 |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
1-[5-[(3-acetyl-5-chloro-4-hydroxyphenyl)methoxymethyl]-3-chloro-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H16Cl2O5/c1-9(21)13-3-11(5-15(19)17(13)23)7-25-8-12-4-14(10(2)22)18(24)16(20)6-12/h3-6,23-24H,7-8H2,1-2H3 |
Clé InChI |
VJPHMBGXVDLWKV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)COCC2=CC(=C(C(=C2)Cl)O)C(=O)C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)

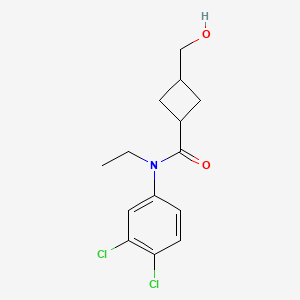
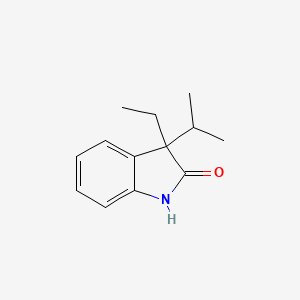
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)


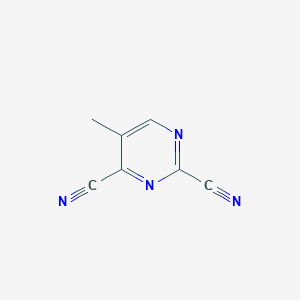
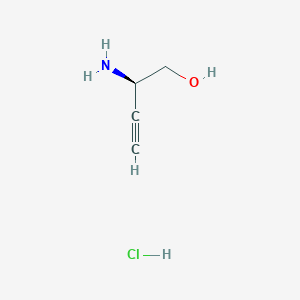
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)

